![molecular formula C17H16O2 B564792 (R)-Bromoenol lactone CAS No. 478288-90-3](/img/structure/B564792.png)
(R)-Bromoenol lactone
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Overview
Description
“®-Bromoenol lactone” is a type of lactone . Lactones are cyclic carboxylic esters derived from hydroxy carboxylic acids . They can be saturated or unsaturated, and some contain heteroatoms replacing one or more carbon atoms of the ring .
Synthesis Analysis
The synthesis of lactones, including “®-Bromoenol lactone”, often involves enzymatic β-lactone ring closure via ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines . The synthesis of these highly functionalized lactones has been optimized over time .
Molecular Structure Analysis
Lactones are formed by intramolecular esterification of the corresponding hydroxycarboxylic acids . The molecular descriptors calculated for the lactone forms are better correlated with the selected properties than that of the carboxylate forms .
Chemical Reactions Analysis
Lactones, including “®-Bromoenol lactone”, undergo various chemical reactions. For example, they can be synthesized from diols using catalysts . They can also be converted to 5-, 6-, and 7-membered lactones by treatment with Oxone, a cheap, stable, and nonpollutant oxidizing reagent .
Physical And Chemical Properties Analysis
Lactones are important compounds in the field of medicine, material, and chemical industry . They are chemically diverse and have high clinical potential . However, the specific physical and chemical properties of “®-Bromoenol lactone” are not available in the retrieved data.
Scientific Research Applications
- ®-BEL is a potent inhibitor of PLA2, an enzyme involved in lipid metabolism. By blocking PLA2 activity, it modulates the production of inflammatory mediators like prostaglandins and leukotrienes. Researchers explore its use in treating inflammatory diseases, such as arthritis and asthma .
- ®-BEL induces apoptosis (programmed cell death) in cancer cells. It targets anti-apoptotic proteins, promoting cell death pathways. Scientists investigate its potential as an anticancer agent, especially in leukemia and solid tumors .
- Due to its PLA2 inhibition, ®-BEL reduces inflammation. It may find applications in managing inflammatory conditions, including neuroinflammation and autoimmune disorders .
- ®-BEL inhibits protein palmitoylation, a lipid modification crucial for protein trafficking and function. Researchers study its impact on cellular processes, including neuronal signaling and synaptic plasticity .
- ®-BEL exhibits antiviral effects against RNA viruses, including influenza and HIV. Investigations focus on its mechanism of action and potential therapeutic applications .
- Researchers use ®-BEL as a chemical probe to identify novel protein targets. By understanding its interactions, they uncover new biological pathways and potential drug targets .
Inhibition of Phospholipase A2 (PLA2)
Apoptosis Induction
Anti-Inflammatory Properties
Modulation of Protein Palmitoylation
Antiviral Activity
Chemical Biology and Target Identification
Mechanism of Action
The mechanism of action of lactones is not specific to “®-Bromoenol lactone”, but generally, lactones play a crucial role in the biosynthesis of natural products . They are involved in enzymatic β-lactone ring closure via ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .
Future Directions
properties
IUPAC Name |
(3R,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCSFWXCMTYOI-HBIYDYFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\Br)/OC(=O)[C@H]1C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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